molecular formula C18H16FN3O2 B1672987 JNJ-10198409 CAS No. 627518-40-5

JNJ-10198409

Katalognummer: B1672987
CAS-Nummer: 627518-40-5
Molekulargewicht: 325.3 g/mol
InChI-Schlüssel: ZDNURMVOKAERHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Die Synthese von JNJ-10198409 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte Aktivität zu erreichen. Die Syntheseroute umfasst typischerweise:

Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber sie würden wahrscheinlich eine Optimierung der Syntheseroute für die großtechnische Produktion beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

JNJ-10198409 durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Oncology

Case Study: Glioblastoma Treatment
Research has indicated that JNJ-10198409 can induce G2/M cell cycle arrest and apoptosis in glioblastoma cell lines. In studies involving human glioblastoma cells, the compound effectively inhibited PDGFR signaling, leading to reduced phosphorylation of Akt and Erk 1/2, which are crucial for tumor cell survival and proliferation . The combination of this compound with other inhibitors has shown enhanced efficacy compared to monotherapy, suggesting its potential use in combination treatment strategies for resistant tumors.

Table: Efficacy of this compound in Tumor Models

Tumor TypeModel TypeEfficacy ObservedMechanism
GlioblastomaIn vitro (cell lines)Induced G2/M arrestApoptosis via caspase activation
Colon CancerNude mouse xenograftReduced tumor growthInhibition of PDGFR signaling
Breast CancerIn vitro (cell lines)Decreased cell viabilityBlocked proliferation signals

Regenerative Medicine

Case Study: Cardiomyocyte Differentiation
this compound has been investigated for its role in the transdifferentiation of human fibroblasts into functional cardiomyocytes. This application is particularly relevant in regenerative therapies aimed at treating heart diseases. The compound accelerates the downregulation of fibroblast-specific genes while promoting cardiomyocyte-specific gene expression . This suggests that this compound could be pivotal in developing therapies for cardiac repair following myocardial infarction.

Pharmacokinetics and Metabolism

This compound undergoes metabolic processes resulting in the formation of N-glucuronides when incubated with liver microsomes from humans and other primates . Understanding its metabolism is essential for optimizing dosing regimens and minimizing potential side effects.

Vergleich Mit ähnlichen Verbindungen

JNJ-10198409 ist einzigartig in seinem dualen Wirkmechanismus, der antiangiogene und antiproliferative Eigenschaften kombiniert. Ähnliche Verbindungen umfassen:

Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer Selektivität und Wirksamkeit gegenüber verschiedenen Kinasen, was die Einzigartigkeit von this compound in seiner spezifischen Zielsetzung von PDGF-RTK hervorhebt .

Biologische Aktivität

JNJ-10198409 is a selective inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase, primarily targeting PDGFRβ and PDGFRα. It has shown significant potential in preclinical studies for treating various cancers, particularly neuroblastoma, by inducing apoptosis and inhibiting cell proliferation.

This compound operates predominantly through the inhibition of PDGFR signaling pathways. It has been demonstrated to inhibit the phosphorylation of downstream signaling molecules, such as phospholipase C-gamma 1 (PLCγ1), which is crucial in the PDGF signaling cascade. This inhibition leads to reduced tumor growth and survival in cancer cells.

In Vitro Studies

In vitro studies have highlighted the compound's efficacy against neuroblastoma cell lines. The following table summarizes key findings from these studies:

Cell LineEC50 (nM)Mechanism of ActionRemarks
SK-N-AS20Induces apoptosisSelectively inhibits neuroblastoma cells
IMR-3210Induces apoptosisEffective against established cell lines
NB15392Inhibits self-renewalTargets tumor-initiating cells

The compound displayed selective cytotoxicity towards neuroblastoma cells while sparing primary pediatric neural crest-like stem cells (SKPs), indicating its potential for targeted therapy with minimal off-target effects .

In Vivo Studies

In vivo pharmacodynamic activity was validated using a nude mouse xenograft model of human LoVo colon cancer. The study revealed that this compound significantly suppressed PDGF-RTK signaling in tumor tissues, as evidenced by a dose-dependent decrease in the ratio of phosphorylated to total PLCγ1 .

Key Findings:

  • Dosage : Administered orally at doses of 25, 50, and 100 mg/kg.
  • Outcome : Statistically significant differences in ph-PLC/pan-PLC ratios were observed among treatment groups.
  • Implication : Effective in reducing tumor growth by targeting PDGF signaling pathways.

Comparative Efficacy

This compound has been compared with other kinase inhibitors, particularly focusing on its selectivity and potency. The following table outlines its IC50 values against various kinases:

KinaseIC50 (nM)
PDGFRβ4.2
PDGFRα45
c-Abl22
c-Src100-378
Lck100
Fyn378

These data indicate that this compound is a potent inhibitor of PDGFRs and also exhibits activity against Src family kinases, which are implicated in various malignancies .

Neuroblastoma Therapy

Neuroblastoma is a challenging pediatric cancer with poor prognosis in advanced stages. This compound has emerged as a promising candidate for targeted therapy due to its selective action on neuroblastoma cells. A recent study demonstrated that combining this compound with existing chemotherapeutics could enhance therapeutic efficacy, suggesting a potential strategy for improving treatment outcomes in high-risk patients .

Future Directions

Further research is warranted to explore combination therapies involving this compound and to assess its long-term efficacy and safety in clinical settings. The ongoing investigations aim to establish optimal dosing regimens and to evaluate the compound's impact on tumor microenvironments.

Eigenschaften

IUPAC Name

N-(3-fluorophenyl)-6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-23-15-7-10-6-14-17(13(10)9-16(15)24-2)21-22-18(14)20-12-5-3-4-11(19)8-12/h3-5,7-9H,6H2,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNURMVOKAERHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC3=C2NN=C3NC4=CC(=CC=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70430890
Record name JNJ-10198409
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627518-40-5
Record name JNJ-10198409
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-10198409
Reactant of Route 2
Reactant of Route 2
JNJ-10198409
Reactant of Route 3
JNJ-10198409
Reactant of Route 4
JNJ-10198409
Reactant of Route 5
JNJ-10198409
Reactant of Route 6
Reactant of Route 6
JNJ-10198409

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.